molecular formula C16H14N4O2S B10911200 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide

2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide

Cat. No.: B10911200
M. Wt: 326.4 g/mol
InChI Key: SNWJLCQZAPZMQO-UHFFFAOYSA-N
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Description

2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a naphthyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE typically involves the reaction of 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with 2-naphthylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are optimized to ensure the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazine ring is known to interact with nucleophilic sites in proteins, which can result in the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is unique due to the presence of the naphthyl group, which imparts specific chemical and biological properties. This compound’s stability and reactivity make it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C16H14N4O2S/c1-10-15(22)18-16(20-19-10)23-9-14(21)17-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,17,21)(H,18,20,22)

InChI Key

SNWJLCQZAPZMQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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